molecular formula C22H24N4O2 B4514867 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B4514867
M. Wt: 376.5 g/mol
InChI Key: GYBHRBOHADLBEZ-UHFFFAOYSA-N
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Description

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a pyridazinone core, a piperidine ring, and a naphthalene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridazinone intermediate.

    Attachment of the Naphthalene Moiety: The final step involves the coupling of the naphthalene derivative with the pyridazinone-piperidine intermediate, often using amide bond formation reactions facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the piperidine ring or the naphthalene moiety using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridazinone core or the amide bond, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores, such as 3-methyl-6-phenylpyridazin-1(6H)-one.

    Piperidine Derivatives: Compounds with piperidine rings, such as 4-methylpiperidine.

    Naphthalene Derivatives: Compounds with naphthalene moieties, such as naphthalene-1-acetic acid.

Uniqueness

2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is unique due to its combination of a pyridazinone core, a piperidine ring, and a naphthalene moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-11-13-25(14-12-16)20-9-10-22(28)26(24-20)15-21(27)23-19-8-4-6-17-5-2-3-7-18(17)19/h2-10,16H,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHRBOHADLBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

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